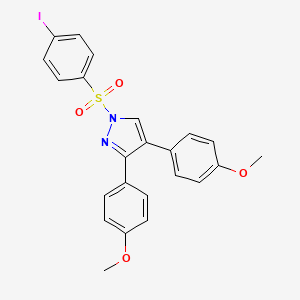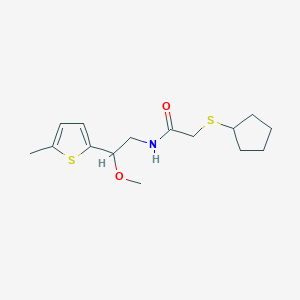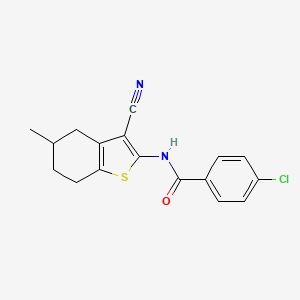
1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole” is a chemical compound. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives is a well-studied area in organic chemistry. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not as well developed . A radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, it has been reported that pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. Information such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazole derivatives, such as those in the sulfonamide-containing 1,5-diarylpyrazole class, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing their potential in treating conditions like rheumatoid arthritis and osteoarthritis without focusing on dosage or side effects (Penning et al., 1997). These findings are crucial for understanding the therapeutic potential of related compounds.
Catalytic and Synthetic Applications
The synthesis of bis(indolyl)methanes, bispyrazoles, and biscoumarins catalyzed by 4-sulfophthalic acid underlines the role of sulfonamide derivatives in facilitating eco-friendly chemical reactions, thus contributing to green chemistry practices (Banari, Kiyani, & Pourali, 2017). Similarly, metal-free iodine-catalyzed synthesis methods for fully substituted pyrazoles demonstrate advancements in synthetic organic chemistry, emphasizing the creation of complex molecules with potential biological activities (Sun et al., 2015).
Antioxidant Activities
Research on antioxidant activities of pyrazole derivatives, such as 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, provides insights into the chemical properties that contribute to scavenging free radicals, which is vital for developing therapeutic agents aimed at combating oxidative stress (Lavanya, Padmavathi, & Padmaja, 2014).
Material Science and Other Applications
The versatility of pyrazole derivatives extends beyond medicinal chemistry into materials science, where compounds with sulfonamide functionalities are explored for their potential in creating new materials with desirable properties, such as proton exchange membranes for fuel cell applications (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
1-(4-iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O4S/c1-29-19-9-3-16(4-10-19)22-15-26(31(27,28)21-13-7-18(24)8-14-21)25-23(22)17-5-11-20(30-2)12-6-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWZFIXVYVSVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)




![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)
![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)